molecular formula C6H6F2N2O3 B1180256 CAP-23 protein CAS No. 131553-58-7

CAP-23 protein

Cat. No.: B1180256
CAS No.: 131553-58-7
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Description

Historical Context and Initial Characterization of CAP-23 Protein

The protein now known by several names, including CAP-23, was first identified in the early 1990s as a particle-bound cytosolic protein associated with developing cells in both mammals and birds. nih.govnih.gov Initial studies characterized it as a prominent substrate for protein kinase C (PKC), a key enzyme in cellular signal transduction. nih.govnih.govresearchgate.net Researchers noted its unusual amino acid composition, which bore a striking resemblance to another growth-associated protein, GAP-43. nih.govnih.gov

Early investigations revealed that CAP-23 was widely expressed in the early embryonic stages, present in most, if not all, cells. nih.gov However, as development progressed, its presence became more restricted, with the highest concentrations found in the nervous system. nih.govnih.gov This developmental expression pattern hinted at its importance in neuronal maturation. Further characterization showed that CAP-23 is encoded by an mRNA of approximately 1.5 kb and is likely the product of a single gene. nih.govnih.gov

Nomenclature and Orthologs of this compound

The protein is known by several names, which can be a source of confusion. The different names often reflect the context of its discovery or a particular function being studied. nih.govpnas.orggenecards.org It is crucial to recognize these as referring to the same protein to understand the breadth of its research. The official gene name is Brain Abundant Membrane Attached Signal Protein 1 (BASP1). genecards.org

This name stands for Cortical Cytoskeleton-Associated Protein of 23 kDa. researchgate.net It highlights its association with the cytoskeleton, the internal scaffolding of the cell, particularly in the cortex or outer region of the cell. This name is often used in studies focusing on its role in cell structure and neurite outgrowth. nih.govwikigenes.org

This name stands for Neuronal tissue-enriched Acidic Protein of 22 kDa. nih.gov This nomenclature emphasizes its prevalence in neuronal tissues and its acidic biochemical properties. Research using this name often investigates its role in synaptic function and membrane dynamics. nih.govkobe-u.ac.jpnih.gov

This is the official gene name and stands for Brain Abundant, Membrane Attached Signal Protein 1. genecards.orgzfin.orgcancer-pku.cn This name encapsulates several key features: its high abundance in the brain, its attachment to cell membranes, and its role in cellular signaling. nih.govpnas.orgnih.gov

NAP-22

Significance of this compound in Cellular Processes and Neurobiology

The significance of CAP-23/NAP-22/BASP1 in the nervous system is underscored by its involvement in a wide array of fundamental cellular processes. It is recognized as a crucial player in neurite outgrowth, the process by which neurons form their characteristic projections (axons and dendrites). pnas.orgnih.govnih.govbiorxiv.org Studies have shown that overexpression of CAP-23 can promote nerve sprouting, while its absence can lead to defects in this process. nih.gov

Furthermore, CAP-23 is deeply involved in the regulation of the actin cytoskeleton, which is essential for maintaining cell shape, motility, and the dynamic changes that occur at synapses. nih.govwikigenes.org Its ability to bind to calmodulin, a key calcium sensor in cells, suggests a role in calcium-dependent signaling pathways that are vital for neuronal function. nih.govembopress.orgresearchgate.net The interaction with calmodulin is dependent on the myristoylation of CAP-23, a fatty acid modification that helps anchor the protein to membranes. embopress.org

Research has also implicated CAP-23 in the maturation and maintenance of synapses, the specialized junctions where neurons communicate. nih.gov It is found in membrane rafts, which are specialized microdomains within the cell membrane that are rich in cholesterol and play a role in organizing signaling molecules. nih.govacs.org Its interaction with these rafts and other synaptic proteins suggests a role in the intricate processes of synaptic vesicle endocytosis and the regulation of neurotransmission. nih.gov Beyond the nervous system, BASP1 has been found to be involved in various cellular processes in other tissues and has been implicated in the regulation of gene expression and even in the context of cancer, where it can act as a tumor suppressor. nih.govpnas.orgnih.govresearchgate.net

Properties

CAS No.

131553-58-7

Molecular Formula

C6H6F2N2O3

Synonyms

CAP-23 protein

Origin of Product

United States

Molecular Architecture and Post Translational Dynamics of Cap 23 Protein

Primary Structural Features and Conserved Domains

CAP-23 is a ~25 kDa protein characterized as an intrinsically disordered protein, meaning it lacks a stable three-dimensional structure in its native state. d-nb.info Its primary structure has an unusual amino acid composition that is notably similar to another neuron-specific protein, GAP-43. nih.gov Key predicted features of CAP-23 include the presence of basic domains at both its amino (NH2) and carboxyl (COOH) terminals. nih.gov The N-terminal region, in particular, is highly conserved across various species and contains crucial sites for post-translational modifications. researchgate.net This region includes a site for myristoylation and a phosphorylation site, which are central to its regulatory mechanisms. nih.govresearchgate.net

The protein is encoded by an mRNA of approximately 1.5 kb. nih.gov While highly expressed in the nervous system, particularly during development, CAP-23 and its related proteins like MARCKS and GAP-43 are also found in non-neuronal cells, where they are implicated in managing cytoskeleton architecture. nih.govresearchgate.net

Table 1: Key Structural Features of CAP-23 Protein

Feature Description Reference
Alternate Names BASP1, NAP-22 d-nb.info
Molecular Weight ~25 kDa d-nb.info
Structural Class Intrinsically Disordered Protein d-nb.info
Key Domains Basic NH2- and COOH-terminal domains nih.gov
Conserved Regions Highly conserved N-terminal region containing modification sites. researchgate.net

| Related Proteins | GAP-43, MARCKS | nih.govresearchgate.net |

N-Terminal Myristoylation as a Key Post-Translational Modification

N-terminal myristoylation is a critical lipid modification for a variety of signal transduction proteins, including CAP-23. nih.gov This modification involves the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue. researchgate.netresearchgate.net

Mechanism of Myristoylation

Myristoylation is a co-translational process catalyzed by the enzyme N-myristoyltransferase (NMT). researchgate.net This enzyme recognizes a consensus sequence on the target protein and attaches myristic acid via a stable amide bond to the N-terminal glycine. researchgate.netresearchgate.net For CAP-23, this modification occurs at the N-terminal glycine, which is essential for the protein's subsequent interactions and localization. researchgate.netnih.gov

Functional Implications of Myristoylation in Protein Activity

The myristoyl group's hydrophobicity is crucial for mediating protein-membrane and protein-protein interactions. nih.govembopress.org For CAP-23, myristoylation is essential for its ability to bind to cellular membranes, a process that can be reversed. nih.govembopress.org

A primary function of CAP-23 myristoylation is its role in high-affinity binding to calmodulin (CaM), a key calcium sensor protein. nih.govnih.gov This interaction is not only dependent on calcium but is also critically dependent on the myristoyl group. nih.govnih.gov Uniquely, the myristoyl moiety of CAP-23 inserts directly into a hydrophobic tunnel within the CaM protein, a novel binding mechanism that distinguishes it from other CaM-target complexes. nih.govembopress.orgnih.gov The non-myristoylated form of CAP-23 does not bind to CaM to any significant degree, highlighting the indispensable role of this lipid modification. nih.gov This myristoylation-dependent interaction is vital for its role in signal transduction pathways. researchgate.net

Phosphorylation and Dephosphorylation Events Regulating this compound Activity

The activity of CAP-23 is further regulated by reversible phosphorylation, which acts in concert with myristoylation to control its molecular interactions and cellular localization.

Protein Kinase C (PKC) as a Modulator of this compound

CAP-23 is a prominent substrate for Protein Kinase C (PKC), a family of enzymes central to many signal transduction cascades. nih.govscispace.com In vitro and in vivo studies have confirmed that PKC phosphorylates CAP-23. nih.gov The primary phosphorylation site is a serine residue located within the N-terminal domain, in close proximity to the myristoylation site. nih.govnih.gov Specifically, PKC phosphorylates Serine-6 (Ser-6) in the chick protein and the analogous Serine-5 (Ser-5) in the rat protein. nih.govnih.gov

Impact of Phosphorylation on Downstream Interactions and Function

The phosphorylation of CAP-23 by PKC introduces a negative charge into the basic N-terminal domain, which has profound functional consequences. nih.gov This modification acts as a molecular switch, modulating the protein's interactions.

A key outcome of PKC-mediated phosphorylation is the disruption of the CAP-23/calmodulin complex. researchgate.netnih.gov The introduction of a phosphate (B84403) group at Ser-5/6 abolishes the binding of CAP-23 to CaM, even in the presence of calcium and the myristoyl group. nih.gov This suggests that the electrostatic repulsion from the added phosphate group interferes with the ionic contacts necessary for CaM binding. nih.gov

This regulatory mechanism, where myristoylation promotes membrane and CaM binding and subsequent phosphorylation by PKC reverses it, is known as a "myristoyl-electrostatic switch". researchgate.net This switch allows CAP-23 to cycle between a membrane/CaM-bound state and a free cytosolic state, enabling rapid and flexible cellular responses to signaling events. nih.gov The phosphorylation can reduce the protein's affinity for membranes due to the added negative charge, leading to its translocation from the membrane to the cytoplasm. nih.gov This dynamic interplay between myristoylation and phosphorylation in the N-terminal domain is central to the crosstalk between different intracellular signaling pathways involving CAP-23. nih.gov

Table 2: Regulatory Modifications of CAP-23 and Their Functional Impact

Modification Enzyme Site Functional Consequence Reference
N-Myristoylation N-Myristoyltransferase (NMT) N-terminal Glycine Enables membrane association and is essential for Calmodulin (CaM) binding. researchgate.netnih.govnih.gov

| Phosphorylation | Protein Kinase C (PKC) | N-terminal Serine (Ser-5/6) | Abolishes binding to Calmodulin (CaM) and can promote release from membranes. | nih.govresearchgate.netnih.gov |

Gene Expression and Transcriptional Regulation of Cap 23 Protein

Spatiotemporal Expression Patterns During Development

The expression of CAP-23 is dynamically regulated during the embryonic and postnatal stages of development, with its presence being widespread initially and becoming more restricted as the nervous system matures.

During early embryonic development, CAP-23 is broadly expressed. In chick embryos at embryonic day 2 (E2), the protein is detectable in most, if not all, cells. researchgate.netnih.gov As development progresses, its expression becomes increasingly confined to specific developing tissues, with the nervous system showing the highest levels. researchgate.netpnas.org In the developing mouse embryo, at embryonic day 15.5 (E15.5), BASP1 is highly expressed in the central nervous system, as well as in other organs such as the lungs, heart, thymus, liver, and tongue.

Studies in the developing mouse brain have shown that BASP1 is expressed in radial glia during embryonic brain development, specifically in the cortex and the future hippocampal region at embryonic day 12 (E12). researchgate.net By embryonic day 17 (E17) in the chick, CAP-23 expression in the nervous system reaches its peak. nih.gov In the peripheral taste system of mice, the transcriptional regulator Wilms' tumor 1 (WT1) is highly expressed in developing taste cells, while BASP1 is notably absent during embryonic development. life-science-alliance.org Research on NFAT-3 (Nuclear factor of activated T-cells 3) null mice revealed higher mRNA levels of CAP-23 at embryonic days 10 (E10) and 13 (E13) compared to wild-type mice, suggesting a repressive role for NFAT-3 on CAP-23 expression during these early stages. nih.gov

Following birth, the expression of CAP-23 undergoes further refinement. In the mouse neuromuscular system, CAP-23 immunoreactivity in intramuscular nerves and at the neuromuscular junction remains significant from birth until postnatal day 8 (P8). nih.gov However, its expression is sharply downregulated between P8 and P14, a period that coincides with the final maturation of neuromuscular synapses. nih.govnih.gov By P14, CAP-23 immunoreactivity is undetectable at most neuromuscular junctions. nih.gov This downregulation during the second postnatal week is a key developmental milestone. nih.gov

Table 1: Spatiotemporal Expression of CAP-23/BASP1 During Development

Developmental Stage Organism Location Expression Level Reference
Embryonic Day 2 (E2) Chick Most cells Widespread researchgate.netnih.gov
Embryonic Day 10 (E10) Mouse Brain Higher in NFAT-3 null mice nih.gov
Embryonic Day 12 (E12) Mouse Cortex, Hippocampal region (Radial glia) Expressed researchgate.net
Embryonic Day 13 (E13) Mouse Brain Higher in NFAT-3 null mice nih.gov
Embryonic Day 15.5 Mouse CNS, Lungs, Heart, Thymus, Liver, Tongue High
Embryonic Day 17 (E17) Chick Nervous System Peak expression nih.gov
Birth to Postnatal Day 8 Mouse Intramuscular nerves, Neuromuscular junction High nih.gov
Postnatal Day 8-14 Mouse Neuromuscular junction Downregulated nih.govnih.gov
Adult Mouse Specific brain structures, Large ventral horn neurons Maintained but lower than peak nih.govnih.gov

Embryonic Distribution

Tissue and Cell-Specific Expression Profiles in the Nervous System

In the mature nervous system, CAP-23 exhibits a distinct expression pattern, with its presence varying between different cell types and brain regions.

CAP-23 is found in multiple cell types within the brain, including neurons, glial cells, and endothelial cells. nih.gov It is particularly abundant in neurons during brain development and is implicated in neurite outgrowth. pnas.org In the adult, its expression is mainly restricted to certain types of neurons. nih.gov For example, strong CAP-23 expression is detected in the hippocampal formation, including the dentate gyrus granule cells. nih.gov All dorsal root ganglion (DRG) neurons appear to express high levels of CAP-23 mRNA and protein. nih.gov In contrast, some neuronal populations, like those in the cerebellar cortex, show no detectable CAP-23 expression. nih.gov

Regarding glial cells, CAP-23 is expressed by terminal Schwann cells, the nonmyelinating glial cells that cap the neuromuscular junction. nih.gov However, it is absent from oligodendrocytes and astrocytes in the white matter. nih.gov In the peripheral taste system, BASP1 expression is restricted to the type II and III taste receptor cells, which are the primary transducers of taste stimuli, while it is absent from the type I cells that are considered to have a supportive, glial-like function. nih.gov

The regional distribution of CAP-23 in the adult brain is heterogeneous. In situ hybridization studies have revealed significant differences in the expression patterns of CAP-23 and the related protein GAP-43. nih.gov CAP-23 expression is notably high throughout the adult neocortex. nih.gov The hippocampus is another region with strong CAP-23 expression. nih.govproteinatlas.org

Conversely, CAP-23 is expressed at very low levels in thalamic and brain stem structures. nih.gov The cerebellum is another area with notably low or undetectable levels of CAP-23. nih.gov A comprehensive analysis of human tissues shows that BASP1 is highly abundant in the central nervous system, including the amygdala, basal ganglia, cerebellum, cerebral cortex, hippocampal formation, hypothalamus, midbrain, and spinal cord. proteinatlas.org This widespread yet regionally varied expression underscores the protein's diverse roles in the functionality of different brain circuits.

Table 2: Cell-Type and Regional Expression of CAP-23/BASP1 in the Nervous System

Cell Type / Brain Region Expression Status Reference
Neuronal Cells
Neurons (general) Expressed, especially during development nih.govpnas.org
Large Ventral Horn Neurons Expressed in adult nih.gov
Dentate Gyrus Granule Cells Strong expression in adult nih.gov
Dorsal Root Ganglion (DRG) Neurons High expression in all adult DRG neurons nih.gov
Cerebellar Cortex Neurons Not detectable nih.gov
Glial Cells
Terminal Schwann Cells Expressed nih.gov
Oligodendrocytes, Astrocytes Not detectable nih.gov
Type I Taste Cells (glial-like) Not expressed nih.gov
Other
Endothelial Cells Expressed nih.gov
Brain Regions (Adult)
Neocortex High expression nih.gov
Hippocampus Strong expression nih.govproteinatlas.org
Thalamus Very low expression nih.gov
Brain Stem Very low expression nih.gov
Cerebellum Low to undetectable expression nih.govproteinatlas.org

Subcellular Localization and Dynamic Redistribution of Cap 23 Protein

Association with the Cortical Cytoskeleton

CAP-23 is recognized as a cortical cytoskeleton-associated protein researchgate.netnih.gov. This association is significant for its role in regulating cell shape, motility, and membrane organization. Studies in cultured cells have shown CAP-23 distributed in a spotted pattern beneath the entire cell surface, indicative of its close relationship with the cortical cytoskeleton nih.gov. This localization is characteristic of BASP1 in neurons and other cell types researchgate.net. The protein's ability to associate with the cortical cytoskeleton is thought to be linked to its interactions with actin and its myristoylation, which helps anchor it to the membrane researchgate.netnih.gov.

Localization within Plasma Membrane Microdomains (Rafts)

CAP-23/NAP-22 accumulates in neuronal membrane raft fractions embopress.org. Membrane rafts are cholesterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as platforms for signal transduction and protein sorting kenyon.eduacs.org. The myristoylation of CAP-23 is believed to contribute to its recruitment to these raft structures through protein-protein and protein-lipid interactions embopress.org. Within membrane rafts, CAP-23, similar to MARCKS and GAP-43, is regulated by calmodulin binding and PKC-mediated phosphorylation embopress.org. These proteins are thought to modulate phosphatidylinositol-4,5-diphosphate (PI(4,5)P2) levels at plasmalemmal rafts, influencing cell cortex actin dynamics rupress.org.

Research findings highlight the presence of CAP-23 in raft fractions:

ProteinLocalization in Raft FractionRegulation in RaftsAssociated with PI(4,5)P2
CAP-23Yes rupress.orgembopress.orgCaM binding, PKC phosphorylation embopress.orgYes rupress.org
GAP-43Yes rupress.orgCaM binding, PKC phosphorylation embopress.orgYes rupress.org
MARCKSYes rupress.orgCaM binding, PKC phosphorylation embopress.orgYes rupress.org

This table illustrates the shared localization and regulatory mechanisms of CAP-23 and related proteins within membrane rafts.

Presence in Growth Cones and Axonal Compartments

CAP-23 is highly expressed in the nervous system, particularly abundant in nerve terminals during brain development biorxiv.orgresearchgate.net. It is found in growth cones, the motile structures at the tips of growing axons, and other axonal compartments researchgate.netmdpi.com. CAP-23 is considered a growth-associated protein, similar to GAP-43, and is implicated in neurite outgrowth and the organization of the plasma membrane in these regions researchgate.netnih.gov.

Studies have detected CAP-23 mRNA in axons, suggesting that local translation of CAP-23 may occur in growth cones and presynapses, axonal compartments where local protein synthesis is important for rapid responses to environmental cues and synaptic function mdpi.comnih.gov.

Key findings related to CAP-23 in growth cones and axons:

Present in growth cones and nerve terminals biorxiv.orgresearchgate.net.

Implicated in neurite outgrowth researchgate.netnih.gov.

CAP-23 mRNA detected in axons nih.gov.

Functionally related to GAP-43 in regulating the actin cytoskeleton and neurite outgrowth nih.gov.

Nuclear and Chromatin Localization

While primarily known as a membrane-associated and cytosolic protein, there is evidence suggesting a nuclear localization for BASP1 (CAP-23) in some contexts. Like MARCKS, myristoylated BASP1 has been reported to localize in both the cytoplasm and the cell nucleus researchgate.net. In the nucleus, BASP1 is suggested to participate in gene regulation researchgate.net.

It is important to note that research on the nuclear localization of "CAP" proteins also includes studies on subunits of the condensin complex (e.g., CAP-D2, CAP-D3, CAP-H2), which are involved in chromosome organization and are distinctly different from the CAP-23 protein discussed here biorxiv.orgoup.comsdbonline.org. While these condensin subunits have established roles in nuclear and chromatin structure, the nuclear role of CAP-23 (BASP1) appears to be related to gene regulation and is a separate area of study researchgate.net.

Cytosolic Distribution and Membrane-Associated Pools

CAP-23 is described as a particle-bound cytosolic protein associated with developing cells nih.gov. In cultured cells, it shows a spotted pattern below the cell surface, indicating both cytosolic and membrane-associated pools nih.gov. The myristoylation of CAP-23 is crucial for its association with brain membranes biorxiv.orgresearchgate.net. This suggests a dynamic equilibrium between the cytosolic and membrane-bound fractions, likely regulated by post-translational modifications such as myristoylation and phosphorylation by PKC nih.govresearchgate.netembopress.org. PKC-mediated phosphorylation can lead to the dissociation of CAP-23 from the plasma membrane rupress.org.

Summary of Cytosolic and Membrane Association:

Identified as a particle-bound cytosolic protein nih.gov.

Appears in a spotted pattern below the cell surface in cultured cells nih.gov.

Myristoylation is important for membrane association biorxiv.orgresearchgate.net.

PKC phosphorylation can cause dissociation from the membrane rupress.org.

Protein Protein Interactions and Molecular Complex Formation of Cap 23 Protein

Calmodulin (CaM) Binding and Regulation

CAP-23 protein binds to Calmodulin (CaM) with high affinity, despite lacking a canonical CaM-binding domain nih.govembopress.orgnih.gov. This interaction is critical for regulating CAP-23's localization and function mdpi.com.

Calcium-Dependent Binding Mechanism

The binding of this compound to CaM is dependent on the presence of calcium ions (Ca²⁺) nih.govresearchgate.net. CaM is a calcium-sensing protein that undergoes a conformational change upon binding Ca²⁺, exposing hydrophobic pockets that can then interact with target proteins mdpi.comresearchgate.net. This Ca²⁺-induced conformational change in CaM is essential for its high-affinity binding to the myristoylated N-terminus of CAP-23 nih.govmdpi.comresearchgate.net.

Role of Myristoylation in CaM Interaction

Myristoylation, the covalent attachment of a myristoyl group (a saturated fatty acid) to the N-terminal glycine (B1666218) residue of CAP-23, is crucial for its interaction with CaM nih.govembopress.orgnih.govresearchgate.net. Studies using myristoylated and non-myristoylated recombinant CAP-23 have shown that only the myristoylated form binds significantly to CaM nih.govresearchgate.net. The myristoyl group is directly involved in the protein-protein interaction, inserting into a hydrophobic tunnel formed by the N- and C-terminal domains of Ca²⁺-bound CaM nih.govembopress.orgembopress.org. This highlights a novel mode of CaM binding that is distinct from interactions with canonical CaM-binding domains nih.govembopress.orgembopress.org.

Research findings demonstrating the myristoylation dependence of CAP-23-CaM binding are summarized in the table below:

Protein ConstructMyristoylation StatusCaM Binding (Ca²⁺-dependent)Source
Recombinant CAP-23/NAP-22Non-myristoylatedNo significant bindingResearchGate researchgate.net, PubMed nih.gov
Recombinant CAP-23/NAP-22MyristoylatedBinds to CaM beads; eluted with Ca²⁺-free bufferResearchGate researchgate.net, PubMed nih.gov
Synthetic N-terminal peptideNon-myristoylatedNo significant bindingPubMed nih.gov
Synthetic N-terminal peptideMyristoylatedBinds to CaMPubMed nih.gov

Structural Basis of this compound-CaM Complex Formation

The crystal structure of the complex formed between Ca²⁺-CaM and a myristoylated peptide corresponding to the N-terminal domain of CAP-23/NAP-22 has been determined nih.govembopress.orgembopress.orgnih.govproteopedia.org. This structure reveals that the myristoyl moiety of the CAP-23 peptide inserts into a hydrophobic tunnel created by the hydrophobic pockets in both the N- and C-terminal domains of CaM nih.govembopress.orgembopress.org. In addition to the myristoyl group, several amino acid residues in the N-terminal peptide are also important for binding to CaM nih.govembopress.orgembopress.org. This structural arrangement represents a unique mode of binding compared to other CaM-target complexes nih.govembopress.orgembopress.org. The interaction involves intimate contacts between the lipid and the hydrophobic surface of CaM, as well as electrostatic interactions between basic residues in CAP-23 and the negatively charged surface of CaM mdpi.comresearchgate.netresearchgate.net.

Interactions with Protein Kinase C (PKC)

This compound is a prominent substrate for Protein Kinase C (PKC) researchgate.netnih.govembopress.orgnih.govembopress.orgrupress.org. Phosphorylation of CAP-23 by PKC, particularly at a serine residue near the N-terminal myristoylation site (Ser5), has been shown to abolish its interaction with Ca²⁺/CaM nih.govresearchgate.net. This suggests a regulatory interplay between PKC-mediated phosphorylation and CaM binding nih.govresearchgate.net. Conventional PKC isoforms are activated by Ca²⁺ signaling, and phosphorylation of some CaM-interacting proteins by PKC can disrupt CaM binding researchgate.net.

Shared Regulatory Networks with Myristoylated Alanine-Rich C Kinase Substrate (MARCKS)

This compound belongs to the same protein family as Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) nih.govembopress.orgembopress.org. Both are classified as acylated hydrophilic and acidic proteins nih.govembopress.org. Like CAP-23, MARCKS is also N-myristoylated and is a major substrate for PKC nih.govembopress.orgembopress.orgrupress.orgnih.goven-journal.org. MARCKS and CAP-23 share many structural features and accumulate in neuronal membrane raft fractions nih.govembopress.orgembopress.org. In these membrane rafts, both proteins are regulated by CaM binding and PKC-mediated phosphorylation in their N-terminal domains nih.govembopress.orgembopress.org. The interaction between MARCKS and CaM is also dependent on N-terminal myristoylation researchgate.netiastate.edu. These shared characteristics suggest that CAP-23 and MARCKS participate in common regulatory networks involving CaM and PKC, influencing processes such as membrane association and actin dynamics nih.govembopress.orgembopress.orgrupress.orgnih.goven-journal.org.

Biological Roles and Functional Contributions of Cap 23 Protein

Regulation of Actin Cytoskeleton Dynamics and Organization

CAP-23 is a key regulator of the actin cytoskeleton, a dynamic network essential for cell structure and motility. nih.govnih.gov Its function is closely tied to the modulation of actin dynamics, particularly in the subplasmalemmal region. nih.govrupress.org Studies have shown that CAP-23, along with functionally related proteins like GAP-43 and MARCKS, influences the organization of the actin cytoskeleton, which is critical for various morphogenic processes. nih.govrupress.org

Research provides strong evidence that CAP-23 promotes the accumulation of filamentous actin (F-actin). nih.govsemanticscholar.org This function is considered a primary mechanism through which it exerts its effects on neuronal morphology. nih.gov Experiments using cytochalasin D, a drug that disrupts actin filaments, have been shown to mimic the effects of CAP-23 absence in cultured sensory neurons, supporting the protein's role in promoting F-actin accumulation in neurites. nih.govsemanticscholar.org In various cell types, the regulation of the F-actin/G-actin ratio is a conserved function of the cyclase-associated protein (CAP) family, to which CAP-23 is related. molbiolcell.org Loss of CAP activity in other organisms has been linked to abnormal accumulations of apical F-actin. biologists.com The ability of CAP-23 to promote subplasmalemmal actin cytoskeleton accumulation is considered fundamental to its role in process outgrowth and anatomical plasticity. nih.gov

The cell cortex, a specialized layer of cytoplasm just beneath the plasma membrane, is rich in actin filaments and is crucial for maintaining cell shape and mechanical stability. biorxiv.orgresearchgate.net CAP-23, as a cortical cytoskeleton-associated protein, is integral to the regulation of the cell cortex. nih.govnih.gov It is part of a group of proteins, including GAP-43 and MARCKS, that are associated with the plasma membrane and influence the actin cytoskeleton, thereby affecting cell cortex dynamics. nih.govrupress.org These proteins are thought to work by modulating local signaling platforms at the membrane, which in turn regulate the assembly and organization of the cortical actin network. rupress.org The integrity of this network is vital for cell behavior, and its dynamic nature, influenced by proteins like CAP-23, is essential for processes involving changes in cell shape. researchgate.net

Influence on F-Actin Accumulation

Role in Neurite Outgrowth and Axonal Elongation

CAP-23 is a significant intrinsic determinant of neurite outgrowth and axonal elongation. scispace.comjneurosci.orgjneurosci.org Its expression is heightened during developmental stages characterized by axonal growth and is re-induced in neurons that are competent to regenerate axons after injury. scispace.comnih.gov Overexpression of CAP-23 in cultured cells and transgenic mice has been shown to promote process outgrowth. semanticscholar.orgjneurosci.org

Studies on cultured sensory neurons from knockout mice lacking CAP-23 revealed significant alterations in neurite outgrowth. nih.govsemanticscholar.org These findings establish CAP-23 as a critical component for normal process outgrowth. nih.gov Interestingly, the related protein GAP-43 can functionally substitute for CAP-23 in this role, and overexpression of either protein potentiates neurite outgrowth. nih.govnih.govrupress.org The mechanism is believed to involve the promotion of dynamic actin structures required for the formation and extension of neurites. nih.gov

FindingModel SystemOutcomeReference
Absence of CAP-23Cultured sensory neurons from knockout miceStriking alterations in neurite outgrowth nih.govsemanticscholar.org
Overexpression of CAP-23PC12B cellsPotentiated NGF-induced neurite outgrowth nih.govrupress.org
Overexpression of CAP-23Adult sensory neuronsPromotes sensory axon regeneration nih.gov

Contribution to Nerve Sprouting and Synaptic Plasticity

Anatomical rearrangements of synaptic circuits, including the sprouting or retraction of nerves, are fundamental aspects of synaptic plasticity. nih.govsemanticscholar.org CAP-23 plays a critical role in stimulus-induced nerve sprouting in the adult nervous system. nih.govsemanticscholar.org Overexpression of CAP-23 in the adult neurons of transgenic mice leads to spontaneous and greatly enhanced nerve sprouting at the neuromuscular junction (nmj). semanticscholar.orgnih.govrupress.orgrupress.org

Mice lacking CAP-23 exhibit a pronounced defect in their ability to produce nerve sprouting at the adult nmj in response to stimuli. nih.govsemanticscholar.orgnih.gov This deficit can be rescued by the transgenic overexpression of either CAP-23 or the functionally related protein GAP-43 in adult motoneurons. nih.govsemanticscholar.org While both proteins promote sprouting, they do so with distinct characteristics; CAP-23 tends to induce longer but less numerous sprouts compared to GAP-43. nih.govrupress.orgrupress.org When co-expressed, CAP-23 and GAP-43 demonstrate synergistic activity, dramatically potentiating nerve sprouting. nih.govrupress.orgrupress.org This suggests that these proteins have complementary roles in regulating the structural plasticity of synaptic connections. nih.govrupress.org

Involvement in Anatomical Plasticity within the Nervous System

Anatomical plasticity refers to the physical restructuring of neural circuits, a process crucial for learning, memory, and repair in the nervous system. nih.govsemanticscholar.org CAP-23 has been identified as an intrinsic determinant of anatomical plasticity. scispace.comnih.govsemanticscholar.org Its expression levels within a neuron can determine the cell's capacity to respond to local signals by undergoing anatomical rearrangements and growth. scispace.comnih.gov

The function of CAP-23 in this context is closely linked to its ability to regulate the actin cytoskeleton. nih.govsemanticscholar.org By promoting the local accumulation of F-actin at the subplasmalemmal level, CAP-23 facilitates the morphogenic processes that underlie anatomical plasticity, such as nerve sprouting and synaptic growth. nih.gov Experimental evidence from knockout and transgenic mouse models strongly supports the notion that CAP-23 and the related protein GAP-43 are functionally interconnected components that govern anatomical plasticity. nih.govsemanticscholar.org Their coordinated action appears to be necessary to provide neurons with the competence for significant regenerative axon growth in the adult nervous system. scispace.comnih.gov

Modulation of Phosphoinositide Signaling at Plasmalemmal Rafts

CAP-23, along with GAP-43 and MARCKS, modulates phosphoinositide signaling at specialized microdomains of the plasma membrane known as lipid rafts. nih.govrupress.orgcuni.cz These proteins accumulate at inner leaflet plasmalemmal rafts where they co-distribute with and promote the retention and clustering of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.govrupress.orgnih.govcuni.cz

PI(4,5)P2 is a key phosphoinositide lipid that acts as a crucial cofactor in signaling to the actin cytoskeleton. nih.govbiologists.comspringernature.com By locally modulating PI(4,5)P2 levels and organization within these rafts, CAP-23 influences the recruitment and activation of actin regulatory proteins. nih.govrupress.org This mechanism is believed to be upstream of the regulation of cell cortex dynamics and actin-based processes like neurite outgrowth. rupress.org Therefore, CAP-23 acts as a modulator of PI(4,5)P2 raft function, conferring on cells the ability to engage in regulated morphogenetic activities. nih.gov This function highlights a common mechanism through which CAP-23, GAP-43, and MARCKS regulate cell cortex actin dynamics. rupress.orgcuni.cz

Interaction with Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)

The Cytoskeleton-Associated Protein 23 (CAP-23), also known as Brain Acid Soluble Protein 1 (BASP1), is a key player in the intricate regulation of cellular processes at the plasma membrane. ontosight.ai A significant aspect of its function lies in its interaction with the phospholipid phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). nih.gov CAP-23, along with other proteins like GAP-43 and MARCKS, is a major substrate for protein kinase C (PKC) and is associated with the plasma membrane where it binds to acidic phospholipids (B1166683), including PI(4,5)P2. nih.gov

The interaction between CAP-23 and PI(4,5)P2 is mediated by basic amino acid clusters within the protein, which electrostatically bind to the negatively charged headgroup of PI(4,5)P2. wisc.edu This interaction is not merely a passive association; CAP-23 actively participates in the spatial organization of PI(4,5)P2 within the plasma membrane. Research has shown that CAP-23, GAP-43, and MARCKS (collectively termed GMC proteins) accumulate in specific microdomains of the plasma membrane known as lipid rafts. nih.govembopress.org Within these rafts, they colocalize with PI(4,5)P2 and are involved in its retention and clustering. nih.gov

This sequestration of PI(4,5)P2 by proteins like CAP-23 is a crucial mechanism for regulating its availability. encyclopedia.pub These proteins can act as reversible buffers, binding a significant portion of the available PI(4,5)P2 and releasing it locally in response to specific cellular signals. encyclopedia.pub For this buffering to be effective, the protein must be present at concentrations comparable to PI(4,5)P2, be localized to the plasma membrane, and bind to PI(4,5)P2 with high affinity, all of which are characteristics of CAP-23. encyclopedia.pub The binding of CAP-23 to PI(4,5)P2 is also regulated by calcium and PKC, adding another layer of control to this dynamic interaction. rupress.org

Table 1: Proteins Interacting with PI(4,5)P2

Protein Function in PI(4,5)P2 Interaction Cellular Localization
CAP-23 Sequesters and clusters PI(4,5)P2 in lipid rafts. nih.govencyclopedia.pub Plasma membrane, lipid rafts. nih.govembopress.org
GAP-43 Colocalizes with and modulates PI(4,5)P2 in lipid rafts. nih.gov Plasma membrane, lipid rafts. nih.gov
MARCKS Binds and sequesters PI(4,5)P2. nih.govencyclopedia.pub Plasma membrane. nih.gov
Gelsolin Actin-severing and capping activity regulated by PI(4,5)P2 binding. wisc.edu Cytoplasm, plasma membrane.
N-WASP Recruited to the plasma membrane by PI(4,5)P2 to stimulate actin polymerization. wisc.edunih.gov Cytoplasm, sites of endocytosis. wisc.edu
Dynamin Recruited and activated by PI(4,5)P2 for vesicle fission during endocytosis. wisc.edu Cytoplasm, sites of endocytosis. wisc.edu
AP2 complex Initial membrane association is dependent on PI(4,5)P2 binding for clathrin-mediated endocytosis. wisc.edu Cytoplasm, plasma membrane. wisc.edu

Consequences for Membrane Dynamics and Signaling Platforms

The interaction between CAP-23 and PI(4,5)P2 has profound consequences for membrane dynamics and the formation of signaling platforms. By concentrating PI(4,5)P2 in lipid rafts, CAP-23 and its related proteins create specialized microdomains that serve as hubs for signal transduction. nih.govembopress.org These PI(4,5)P2-enriched rafts act as platforms for the recruitment and activation of a variety of signaling molecules, thereby ensuring that cellular signals are transduced only at specific locations and times. wisc.edu

One of the most significant outcomes of this interaction is the regulation of the actin cytoskeleton. nih.gov PI(4,5)P2 is a known regulator of numerous actin-binding proteins. wisc.edu By modulating the local concentration of PI(4,5)P2, CAP-23 influences the activity of these proteins, thereby controlling actin dynamics at the cell cortex. nih.govwikigenes.org For instance, the absence of CAP-23 leads to significant alterations in neurite outgrowth, a phenotype that can be mimicked by treatment with cytochalasin D, a drug that disrupts actin filament polymerization. nih.govresearchgate.net This suggests that CAP-23's role in regulating the actin cytoskeleton is a key aspect of its function in processes like nerve sprouting and anatomical plasticity. nih.gov

Furthermore, the clustering of PI(4,5)P2 by CAP-23 and other GMC proteins enhances the signal strength at these raft platforms. embopress.org This amplification is crucial for processes like the recruitment of WASP proteins and ERM proteins, which in turn promote actin polymerization and the assembly of actin filaments. embopress.org This localized control of actin dynamics is essential for a variety of cellular functions, including cell motility, morphogenesis, and the formation of specialized membrane structures like filopodia and microspikes. nih.govrupress.org The molecular and morphological properties of CAP-23 are reminiscent of other proteins implicated in plasma membrane dynamics, such as GAP-43 and MARCKS, further highlighting its role in controlling cell shape and process formation. rupress.org

Functions in Early Embryonic Development and Tissue Morphogenesis

CAP-23 plays a crucial and dynamic role during early embryonic development and tissue morphogenesis. In early chick embryos (at embryonic day 2), CAP-23 is widely expressed and found in most, if not all, cells. nih.govnih.gov As development proceeds, its expression becomes progressively restricted to specific developing tissues and cell types. nih.govnih.gov This widespread initial expression followed by a more confined pattern suggests a fundamental role in the early stages of tissue formation.

The expression of CAP-23 is particularly high during periods of rapid neuronal growth and differentiation. ontosight.ai In the nervous system of the chick embryo, CAP-23 levels peak around embryonic day 18 and remain elevated at birth. nih.govnih.gov This correlates with its function in neurite outgrowth and the regulation of the actin cytoskeleton, processes that are fundamental to the proper wiring of the nervous system. nih.gov The protein is also implicated in the regulation of extracellular matrix and branching morphogenesis, which are critical events in the development of various tissues. oup.com

The importance of CAP-23 and related proteins in development is further underscored by studies on other organisms. In C. elegans, for example, apical PAR proteins form caps (B75204) that are important for orienting the mitotic spindle during early embryonic divisions, a process crucial for patterned tissue growth and cell fate specification. nih.gov While not directly about CAP-23, this highlights the general importance of asymmetrically localized proteins in establishing polarity and guiding morphogenesis. The regulation of gene expression through post-translational modifications is also a key feature of early development, a period when the embryo relies heavily on maternal mRNAs and proteins. frontiersin.org The dynamic expression and function of proteins like CAP-23 are thus integral to the complex orchestration of embryonic development.

Moreover, the process of tissue morphogenesis involves precise coordination of cellular events like cell fusion, changes in cell shape, and migration. biologists.com The regulation of cell adhesion and the cytoskeleton are central to these events. Given CAP-23's role in modulating the actin cytoskeleton and its association with the plasma membrane, it is well-positioned to influence these morphogenetic processes. nih.govrupress.org

Mechanistic Insights into Cap 23 Protein Mediated Processes

Elucidation of Myristoylation-Dependent Protein-Protein Interaction Modes

A defining characteristic of CAP-23's molecular interactions is its dependency on N-myristoylation, the covalent attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) residue. plos.orgnih.gov This lipid modification is not merely a membrane anchor but is fundamentally involved in mediating specific protein-protein interactions, a role that is less commonly understood than its function in protein-lipid interactions. embopress.orgnih.govnih.gov

The most well-characterized myristoylation-dependent interaction of CAP-23 is with Calmodulin (CaM), a ubiquitous calcium-sensing protein. embopress.orgnih.gov Intriguingly, CAP-23 binds to CaM with high affinity in a calcium-dependent manner, despite lacking a canonical CaM-binding domain. embopress.orgnih.govresearchgate.net Research has unequivocally shown that this interaction is strictly dependent on the myristoylation of CAP-23; non-myristoylated recombinant CAP-23 fails to bind to CaM. nih.govresearchgate.net

The crystal structure of the Ca2+-CaM complex bound to a myristoylated N-terminal peptide of CAP-23 revealed a novel and unique binding mechanism. embopress.orgnih.govnih.gov Key features of this interaction include:

The Myristoyl Pocket: The myristoyl group of CAP-23 inserts directly into a deep hydrophobic tunnel formed by the hydrophobic pockets of both the N- and C-terminal lobes of CaM. embopress.orgnih.govnih.gov This direct involvement of the fatty acid chain in a protein-protein interface is a significant finding.

The Basic Domain: The interaction is not solely dependent on the lipid moiety. A nine-amino-acid basic domain at the N-terminus of CAP-23 also plays a crucial role in binding to CaM. nih.gov These basic residues likely form electrostatic interactions with the negatively charged surface of CaM. researchgate.net

Regulatory Phosphorylation: The interaction is dynamically regulated. Phosphorylation of a specific serine residue (Ser5) within the N-terminal basic domain by Protein Kinase C (PKC) completely abolishes the binding of CAP-23 to CaM. nih.govresearchgate.net This demonstrates a sophisticated cross-talk between signaling pathways.

This myristoylation-dependent binding mode to CaM is not exclusive to CAP-23, as similar mechanisms have been proposed for other myristoylated proteins like MARCKS and the HIV-1 Nef protein, suggesting a more widespread role for myristoylation in protein-protein recognition. embopress.orgnih.gov

Table 1: Myristoylation-Dependent Interaction of CAP-23 with Calmodulin

FeatureDescriptionConsequence
Myristoylation Covalent attachment of myristate to N-terminal Glycine.Essential for CaM binding. Non-myristoylated CAP-23 does not bind. nih.govresearchgate.net
Binding Site N-terminal myristoyl group and a nine-amino acid basic domain. nih.govThe myristoyl group inserts into a hydrophobic tunnel in CaM. nih.govnih.gov
Regulation Phosphorylation of Ser5 by Protein Kinase C (PKC). nih.govAbolishes the interaction with CaM. nih.gov
CaM Conformation Binds to Ca2+-loaded Calmodulin (holo-CaM). researchgate.netThe interaction is Ca2+-dependent. researchgate.net
Binding Mode Novel mechanism distinct from canonical CaM-target interactions. embopress.orgnih.govHighlights a direct role for lipid modifications in protein-protein recognition. nih.gov

Integration into Intracellular Signal Transduction Pathways

CAP-23 is deeply integrated into intracellular signaling networks that control cell morphology and plasticity. ontosight.ai It acts as a prominent substrate for Protein Kinase C (PKC), a central enzyme in many signal transduction cascades. embopress.orgnih.gov The phosphorylation of CAP-23 by PKC is itself a regulated event, found to be dependent on myristoylation, which underscores the importance of this modification for the protein's function. nih.govwikigenes.org

The interplay between CAP-23, CaM, and PKC forms a critical signaling nexus. CaM binding regulates the phosphorylation of CAP-23 by PKC. embopress.orgnih.gov In turn, PKC phosphorylation of Ser5 prevents CaM binding, creating a molecular switch that can modulate the downstream effects of CAP-23. nih.gov

A crucial role for CAP-23, alongside GAP-43 and MARCKS, is the regulation of the phosphoinositide lipid, Phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.gov These proteins accumulate at specialized membrane microdomains known as lipid rafts, where they sequester PIP2. nih.govnih.govnih.gov PIP2 is a key signaling molecule and a cofactor for numerous proteins that regulate the actin cytoskeleton. nih.govresearchgate.net By controlling the local availability of PIP2, CAP-23 influences signaling pathways that link receptor activation at the cell surface to the reorganization of the underlying actin cytoskeleton, a process fundamental to neurite outgrowth and cell motility. nih.govnih.govnih.gov For example, the absence of CAP-23 leads to defects in nerve sprouting, a phenotype that can be rescued by the overexpression of CAP-23 or the functionally related protein GAP-43. nih.govnih.gov This highlights its role as an intrinsic determinant of anatomical plasticity. nih.gov

Regulation of Membrane-Cytoskeleton Linkages

CAP-23 is a major cortical cytoskeleton-associated protein, playing a direct role in organizing the actin network just beneath the plasma membrane. nih.govnih.gov Its ability to link the membrane to the cytoskeleton is mediated by its structural features and molecular interactions.

The attachment of CAP-23 to the inner leaflet of the plasma membrane is achieved through a "myristoyl-electrostatic switch" mechanism, similar to that of MARCKS. This involves two key elements:

N-terminal Myristoylation: The myristoyl group inserts into the lipid bilayer, providing a hydrophobic anchor. nih.gov

Polybasic Domain: The cluster of basic amino acids in its N-terminus interacts electrostatically with acidic phospholipids (B1166683) in the membrane, most notably PIP2. frontiersin.orgresearchgate.net

This interaction allows CAP-23 to act as a dynamic cross-linker. By sequestering PIP2 at membrane rafts, CAP-23 effectively regulates the activity of a host of actin-binding proteins whose functions are dependent on PIP2, such as gelsolin, profilin, and WASP family proteins. nih.govsgul.ac.uk This regulation of PIP2 accessibility is a core mechanism through which CAP-23 modulates subplasmalemmal actin dynamics. nih.govnih.gov Experimental evidence shows that neurons lacking CAP-23 exhibit significant alterations in neurite outgrowth and growth cone morphology, defects that can be mimicked by treatment with low doses of the actin-destabilizing drug cytochalasin D. nih.govnih.govresearchgate.net This strongly suggests that CAP-23 functions by promoting the local accumulation and stabilization of F-actin at the cell cortex. nih.govnih.gov

Comparative Analysis of CAP-23 Protein, GAP-43, and MARCKS Mechanistic Similarities

Despite a lack of primary sequence homology, CAP-23, GAP-43 (Growth-Associated Protein 43), and MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) are frequently grouped as a functional family of proteins, sometimes referred to as GMC proteins. nih.govfrontiersin.orgresearchgate.net This classification stems from their numerous shared biochemical properties and mechanistic roles in regulating membrane-cytoskeleton dynamics. frontiersin.orgnih.gov

Shared Mechanistic Features:

N-terminal Acylation: All three proteins are myristoylated (MARCKS can also be palmitoylated), which is crucial for their membrane association. frontiersin.orgnih.gov

Effector Domain (ED): They all possess a highly basic effector domain that binds to acidic phospholipids like PIP2 and interacts with CaM. frontiersin.orgresearchgate.net

PKC Substrates: All are major substrates for Protein Kinase C, and phosphorylation within the effector domain regulates their interactions with both the plasma membrane and CaM. frontiersin.orgresearchgate.net

Calmodulin Binding: They all bind to CaM through their effector domains, which can displace them from the membrane. frontiersin.orgresearchgate.net

Actin Regulation: All three proteins are implicated in regulating the dynamics of the actin cytoskeleton. nih.govresearchgate.net

PIP2 Sequestration: A central shared mechanism is their ability to accumulate at membrane rafts and regulate the local availability of PIP2, thereby controlling actin dynamics and cell morphology. nih.govnih.gov Overexpression of any of the three proteins in PC12 cells leads to a similar potentiation of neurite outgrowth. nih.gov

Key Differences: While mechanistically similar, there are distinctions. For instance, the conditions for CaM binding can differ, with CAP-23 showing high-affinity, calcium-dependent binding. nih.govresearchgate.net Furthermore, their expression patterns can vary; while all are abundant in the developing nervous system, GAP-43 is exclusively neuronal in adults, whereas MARCKS is widely expressed, and CAP-23 is maintained in select brain structures. nih.gov However, the functional overlap is so significant that GAP-43 can functionally substitute for CAP-23 in vivo, as demonstrated in knockin mice which appeared essentially normal. nih.govnih.gov

Table 2: Comparative Mechanistic Features of CAP-23, GAP-43, and MARCKS

FeatureCAP-23GAP-43MARCKSShared Implication
Sequence Homology NoneNoneNoneFunctionally related despite no sequence homology. nih.gov
N-terminal Acylation Myristoylation nih.govMyristoylation/Palmitoylation frontiersin.orgMyristoylation frontiersin.orgMembrane targeting and interaction. nih.gov
Effector Domain Basic domain, binds CaM & PIP2 nih.govresearchgate.netBasic domain, binds CaM & PIP2 researchgate.netBasic domain, binds CaM & PIP2 researchgate.netsgul.ac.ukActs as a molecular switch regulated by phosphorylation and CaM.
PKC Phosphorylation Yes, regulates CaM binding nih.govYes, regulates actin interaction jneurosci.orgYes, regulates membrane binding sgul.ac.ukA common regulatory mechanism for their activity. researchgate.net
Calmodulin Binding Yes, myristoylation-dependent embopress.orgYes researchgate.netYes researchgate.netSequesters the protein from the membrane.
PIP2 Regulation Yes, sequesters at rafts nih.govYes, sequesters at rafts nih.govYes, sequesters at rafts nih.govCore mechanism for regulating actin cytoskeleton. nih.govnih.gov
Primary Function Nerve sprouting, actin dynamics nih.govNeurite outgrowth, plasticity nih.govActin dynamics, cell motility sgul.ac.ukRegulation of membrane-cortex dynamics. nih.gov

Experimental Models and Methodologies in Cap 23 Protein Research

Genetic Manipulation Models

Genetic manipulation in mouse models has been pivotal in understanding the in vivo functions of CAP-23. These models allow for precise control over the expression of the CAP-23 gene, enabling researchers to observe the resulting phenotypic changes.

Targeted gene inactivation, or the creation of knockout mice, involves the deletion of the gene encoding for CAP-23. nih.gov This loss-of-function approach is fundamental to understanding the protein's necessity in various biological processes.

Mice lacking the CAP-23 gene (CAP-23−/−) exhibit a significant and complex phenotype. semanticscholar.org A key finding from these models is a marked defect in the ability to produce stimulus-induced nerve sprouting at the adult neuromuscular junction. semanticscholar.orgnih.gov This indicates a critical role for CAP-23 in anatomical plasticity. Furthermore, the brains of these knockout mice show enlarged ventricles, along with notable ultrastructural abnormalities in the axons and synapses of the hippocampus and neocortex. semanticscholar.org

Gene replacement, or knock-in, models involve substituting the CAP-23 gene with another gene. nih.gov This technique has been instrumental in exploring the functional relationships between different proteins.

In a notable study, the gene for Growth-Associated Protein 43 (GAP-43) was expressed in place of the CAP-23 gene. nih.gov The resulting knock-in mice were largely normal, suggesting that GAP-43 can functionally compensate for the absence of CAP-23 in vivo, despite the lack of sequence homology between the two proteins. semanticscholar.orgnih.gov This finding provides strong evidence for a functional overlap between CAP-23 and GAP-43 in mediating morphogenic processes. semanticscholar.org

Constitutive overexpression in transgenic mice involves the continuous and widespread expression of CAP-23, often at higher-than-normal levels. nih.govresearchgate.netsigmaaldrich.com This gain-of-function approach helps to determine the effects of increased CAP-23 activity.

Transgenic mice overexpressing CAP-23 in adult neurons demonstrate enhanced nerve sprouting. semanticscholar.orgnih.govsigmaaldrich.com This observation supports the role of CAP-23 as an intrinsic determinant of anatomical plasticity. nih.gov Further studies have shown that co-expressing both CAP-23 and GAP-43 in adult dorsal root ganglion (DRG) neurons can elicit significant long axon extension in vitro and a dramatic increase in the regeneration of DRG axons after spinal cord injury in vivo. nih.gov Interestingly, overexpression of either CAP-23 or GAP-43 alone was not sufficient to stimulate this level of regeneration. researchgate.net

Table 1: Summary of Findings from Genetic Manipulation Models of CAP-23

Model TypeKey Genetic AlterationPrimary Research FindingCitation
KnockoutDeletion of CAP-23 geneImpaired stimulus-induced nerve sprouting at the neuromuscular junction; enlarged brain ventricles and ultrastructural abnormalities in the hippocampus and neocortex. semanticscholar.orgnih.gov
Knock-inReplacement of CAP-23 gene with GAP-43 geneMice were largely normal, indicating GAP-43 can functionally substitute for CAP-23 in vivo. semanticscholar.orgnih.gov
Transgenic (Overexpression)Constitutive overexpression of CAP-23 in neuronsPromotes nerve sprouting in adult neurons. semanticscholar.orgnih.govsigmaaldrich.com
Transgenic (Co-overexpression)Simultaneous overexpression of CAP-23 and GAP-43Triggers extensive axon extension and regeneration after spinal cord injury. nih.gov

Gene Replacement (Knock-in Mouse Models)

Cellular Culture Systems and In Vitro Assays

In vitro models, particularly those using primary neuronal cultures, provide a controlled environment to dissect the cellular and molecular mechanisms of CAP-23 function.

Primary neuronal cultures, especially from dorsal root ganglion (DRG) neurons, are a valuable tool for studying the intrinsic properties of neurons. nih.govresearchgate.net These cultures allow for direct observation of neuronal growth and response to various stimuli in the absence of the complex in vivo environment. nih.gov

Studies utilizing DRG cultures from CAP-23 knockout mice have been crucial. nih.gov These in vitro experiments have revealed that the absence of CAP-23 leads to significant alterations in neurite outgrowth. semanticscholar.org Furthermore, co-culturing DRG neurons with Schwann cells has been used to investigate the role of these proteins in myelination and synaptic function. researchgate.net

Neurite outgrowth assays are a standard method to quantify the ability of neurons to extend axons and dendrites. nih.govsigmaaldrich.com These assays have provided compelling evidence for the role of CAP-23 in process outgrowth. semanticscholar.org

In cultures of sensory neurons lacking CAP-23, there are striking changes in neurite outgrowth. nih.gov These neurons extend thin, meandering neurites, and develop varicosities and bulbous growth cones. researchgate.net Interestingly, these morphological alterations can be mimicked by treating wild-type neurons with low doses of cytochalasin D, a substance that interferes with actin filament polymerization. researchgate.net This suggests that CAP-23 exerts its effects on neurite outgrowth by regulating the dynamics of the actin cytoskeleton beneath the plasma membrane. semanticscholar.orgnih.gov

Table 2: Key Findings from In Vitro Studies of CAP-23

MethodologyCell TypeKey ObservationInferred Function of CAP-23Citation
Primary Neuronal CultureDorsal Root Ganglion (DRG) Neurons from Knockout MiceAbsence of CAP-23 leads to altered neurite outgrowth.Essential for normal neurite extension and morphology. semanticscholar.orgnih.gov
Neurite Outgrowth AssaySensory Neurons from Knockout MiceFormation of thin, meandering neurites with varicosities and bulbous growth cones.Regulates actin cytoskeleton dynamics to control neurite shape and growth. nih.govresearchgate.net
Neurite Outgrowth AssayWild-type Sensory NeuronsTreatment with cytochalasin D phenocopies the effects of CAP-23 absence.Functionally linked to actin polymerization in promoting neurite outgrowth. researchgate.net

Biochemical Binding Assays (e.g., CaM-agarose)

Biochemical binding assays are fundamental in understanding the protein-protein interactions of CAP-23. A key technique utilized is the Calmodulin (CaM)-agarose binding assay, which has been instrumental in defining the nature of the interaction between CAP-23 and Calmodulin.

Detailed Research Findings:

Research has demonstrated that the interaction between CAP-23 and CaM is dependent on both calcium ions (Ca²⁺) and the N-terminal myristoylation of CAP-23. nih.gov In experiments using CaM-agarose beads, it was observed that myristoylated CAP-23 binds to CaM in the presence of Ca²⁺. nih.govresearchgate.net This binding is significantly reduced or completely absent in non-myristoylated CAP-23, highlighting the critical role of this lipid modification in the protein-protein interaction. nih.govresearchgate.net

The binding mechanism is distinct from that of many other CaM target proteins, as CAP-23 lacks a canonical CaM-binding motif. nih.gov Instead, the myristoyl group itself, in conjunction with the N-terminal basic domain of CAP-23 (specifically the sequence GGKLSKKKK), appears to directly participate in the interaction with CaM. nih.gov Elution of the bound myristoylated CAP-23 from the CaM-agarose beads is achieved using a Ca²⁺-free buffer, such as one containing EGTA, which chelates the calcium ions and disrupts the Ca²⁺-dependent binding. researchgate.net

This specific and regulated interaction suggests a role for CAP-23 in Ca²⁺-dependent signaling pathways within the cell. nih.gov The CaM-agarose assay provides a robust in vitro system to study these specific molecular requirements for the CAP-23/CaM interaction. researchgate.netmolbiolcell.org

Table 1: CaM-Agarose Binding Assay for CAP-23 Interaction with Calmodulin

Condition Myristoylated CAP-23 Non-myristoylated CAP-23 Observation
Presence of Ca²⁺ Binds to CaM-agarose Does not bind significantly Binding is dependent on myristoylation. nih.govresearchgate.net
Absence of Ca²⁺ (EGTA) Eluted from CaM-agarose No binding to elute Binding is dependent on Ca²⁺. researchgate.net

Structural Biology Approaches

Structural biology techniques have been pivotal in providing a high-resolution view of CAP-23 and its complexes, offering insights into the molecular basis of its interactions.

X-ray Crystallography of CAP-23 Protein Domains and Complexes

X-ray crystallography has been successfully employed to determine the three-dimensional structure of a complex between Ca²⁺/calmodulin (CaM) and a myristoylated N-terminal peptide of CAP-23. nih.govnih.gov This has provided a detailed atomic-level understanding of their unique binding mechanism.

Detailed Research Findings:

The crystal structure revealed that the myristoyl moiety of the CAP-23 peptide inserts into a hydrophobic tunnel formed by the hydrophobic pockets of both the N- and C-terminal domains of CaM. nih.govnih.gov This finding was significant as it demonstrated a novel mode of protein-protein interaction mediated by a lipid modification. nih.gov The structure showed that the interaction is not solely dependent on the myristoyl group; specific amino acid residues within the CAP-23 peptide also play a crucial role in binding to CaM. nih.govnih.gov

Table 2: X-ray Crystallography Data for Myristoylated CAP-23 Peptide-CaM Complex

Parameter Value Significance
Resolution 2.3 Å Provides high-resolution atomic detail of the interaction. nih.gov
Key Structural Feature Myristoyl group in a hydrophobic tunnel of CaM Reveals a novel myristoylation-dependent binding mechanism. nih.govnih.gov
Binding Mode Non-canonical Differentiates it from typical CaM-target interactions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing information that is complementary to the static picture from X-ray crystallography. nobelprize.orgnih.gov For CAP-23, NMR can be used to investigate conformational changes upon binding to its partners.

Detailed Research Findings:

While specific detailed NMR studies focusing exclusively on the conformational dynamics of the full this compound are not extensively documented in the provided context, the principles of NMR spectroscopy are highly applicable. NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine inter-proton distances, which are crucial for defining the three-dimensional structure of a protein or a protein-protein complex in solution. mdpi.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor chemical shift perturbations upon ligand binding, identifying the residues at the interaction interface. mdpi.com

Conformational studies using NMR would be invaluable in understanding how the flexibility of CAP-23 contributes to its function and how its structure changes in response to myristoylation, phosphorylation, and CaM binding. nih.govnih.gov For instance, NMR could elucidate the solution structure of the non-myristoylated CAP-23 to understand why it fails to bind CaM, or to study the conformational ensemble of the flexible regions of the protein. nobelprize.org

Molecular Biology Techniques

Molecular biology techniques are essential for studying the gene that encodes CAP-23, its expression patterns, and for producing the recombinant protein required for biochemical and structural studies.

cDNA Isolation and Characterization

The isolation and characterization of the complementary DNA (cDNA) for CAP-23 is a foundational step in its molecular analysis. This allows for the determination of its amino acid sequence and enables the production of recombinant protein.

Detailed Research Findings:

The cDNA for CAP-23 (and its rat homolog NAP-22) has been isolated from brain-derived cDNA libraries. nih.govpnas.org The process typically involves screening a cDNA library with probes, which can be antibodies against the protein or degenerate oligonucleotides designed from partial amino acid sequences. pnas.orgnih.gov Once isolated, the cDNA is sequenced to deduce the full amino acid sequence of the protein. pnas.orgresearchgate.net This sequence information is critical for identifying key domains and motifs, such as the N-terminal myristoylation site and potential phosphorylation sites. nih.gov The isolated cDNA can then be subcloned into expression vectors for the production of recombinant CAP-23 in bacterial or eukaryotic systems, which is a prerequisite for many of the biochemical and structural studies described above. researchgate.netpnas.org

Gene Expression Analysis (e.g., Western Blot, Immunofluorescence, Southern Blot)

Analyzing the expression of the CAP-23 gene and protein provides insights into its physiological roles. A variety of techniques are employed for this purpose.

Detailed Research Findings:

Western Blot: This technique is widely used to detect the presence and quantity of this compound in various tissue and cell extracts. wikipedia.orgresearchgate.net Using specific antibodies against CAP-23, researchers can confirm its expression in neuronal tissues, consistent with its characterization as a neuron-specific protein. nih.gov Western blotting can also be used to analyze post-translational modifications, such as phosphorylation, which may alter the protein's electrophoretic mobility.

Immunofluorescence: This microscopic technique is used to visualize the subcellular localization of CAP-23. By using fluorescently labeled antibodies, studies can determine where the protein resides within the cell, for example, its association with the cortical cytoskeleton. mdpi.com This provides crucial information about its potential functions in processes like axon growth and neuronal plasticity.

Southern Blot: This method is used to analyze the gene encoding CAP-23 within the genome. slideshare.net It can be employed to determine the number of genes encoding CAP-23 in a particular organism and to identify any major genomic rearrangements or related genes. nih.gov

Bioinformatics and Computational Modeling for Predictive Analysis

The advent of powerful computational tools has revolutionized the study of proteins, and the analysis of CAP-23 is no exception. Bioinformatics and computational modeling offer predictive insights into the structure, function, and interactions of this protein, complementing and guiding experimental research. These in silico approaches are crucial for forming hypotheses and understanding the molecular mechanisms underlying CAP-23's roles in cellular processes.

Homology Modeling and Protein Structure Prediction

Predicting the three-dimensional structure of a protein is fundamental to understanding its function. For CAP-23, where an experimentally determined structure may not be available, homology modeling, also known as comparative modeling, is a powerful predictive tool. mdpi.com This method relies on the principle that proteins with similar amino acid sequences are likely to have similar structures. mdpi.com The process involves identifying a protein with a known 3D structure (a template) that has a significant sequence similarity to the target protein, in this case, CAP-23.

The primary sequence of chick CAP-23 has been shown to have a striking resemblance to rat GAP-43, a well-studied growth-associated protein. nih.gov This similarity makes GAP-43 an excellent template for building a homology model of CAP-23. The modeling process typically involves four key steps: template selection, target-template alignment, model building, and model refinement and validation. nih.gov

Advanced algorithms and software, such as MODELLER, SWISS-MODEL, and I-TASSER, are employed to construct the 3D model. mdpi.com These tools can build the model by copying the coordinates of the aligned residues from the template and modeling the non-aligned loops. nih.gov The quality of the resulting model is then assessed using various computational validation tools that check for proper stereochemistry, bond lengths, and angles. mdpi.com The predicted structure can then be used to infer potential binding sites and interaction interfaces.

Molecular Docking and Dynamics Simulations

Once a structural model of CAP-23 is generated, molecular docking and dynamics simulations can be employed to predict its interactions with other molecules, such as lipids, calmodulin, and protein kinase C (PKC), for which CAP-23 is a known substrate. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnrfhh.com For CAP-23, docking studies can be used to:

Predict Binding Sites: Identify the specific residues on CAP-23 that are involved in binding to its interaction partners.

Analyze Binding Affinity: Estimate the strength of the interaction between CAP-23 and other molecules.

Screen for Potential Inhibitors or Modulators: Test a large library of small molecules to identify those that might bind to and modulate the function of CAP-23. drdo.gov.in

Software like AutoDock and DockThor are commonly used for these simulations. drdo.gov.inunifal-mg.edu.br The results of docking studies can provide valuable hypotheses for experimental validation.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of proteins over time. deshawresearch.comuiuc.edu These simulations can reveal:

Conformational Changes: How the structure of CAP-23 changes upon binding to other molecules or in response to post-translational modifications like phosphorylation by PKC. nih.govnih.gov

Stability of Complexes: Assess the stability of the predicted interactions from docking studies.

Flexibility of Protein Regions: Identify flexible loops or domains that may be important for its function.

Programs like GROMACS and Desmond are powerful tools for performing MD simulations. deshawresearch.comamegroups.org These simulations offer a detailed, atomistic view of the protein's movement and interactions, which is often not achievable through experimental methods alone. biorxiv.org

Sequence and Phylogenetic Analysis

The amino acid sequence of a protein holds a wealth of information about its function and evolutionary history. Bioinformatics tools for sequence analysis are used to:

Identify Conserved Domains and Motifs: Analysis of the CAP-23 sequence has revealed a predicted PKC phosphorylation site at Ser-6 and the presence of basic NH2- and COOH-terminal domains, features that are also found in the related protein GAP-43. nih.gov These conserved regions are often critical for the protein's function.

Predict Post-Translational Modifications: Computational tools can predict potential sites for modifications like myristoylation, which has been shown to be important for the interaction of a related protein with calmodulin. researchgate.net

Phylogenetic Analysis: By comparing the CAP-23 sequence with similar proteins from different species, researchers can construct phylogenetic trees to understand its evolutionary relationships. frontiersin.org This can provide clues about the conservation of its function across species.

A variety of bioinformatics packages and web servers, such as BLAST for sequence similarity searches and ClustalW for multiple sequence alignments, are available for these analyses. researchgate.net

Protein-Protein Interaction Network Analysis

Proteins rarely function in isolation; they are part of complex interaction networks within the cell. Bioinformatics tools can be used to predict and analyze the protein-protein interaction (PPI) network of CAP-23. acs.org This involves:

Predicting Interaction Partners: Using databases of known PPIs and predictive algorithms, potential interaction partners of CAP-23 can be identified.

Building and Visualizing Networks: Software like Cytoscape and NetworkAnalyst can be used to construct and visualize the interaction network, with proteins represented as nodes and interactions as edges. ebi.ac.uknih.govnih.gov

Functional Enrichment Analysis: By analyzing the functions of the proteins that interact with CAP-23, researchers can gain insights into the biological pathways and processes in which CAP-23 is involved. acs.org

This network-level analysis provides a broader, systems-level understanding of CAP-23's function in the cellular context.

Gene Expression Analysis using Bioinformatics

Bioinformatics plays a crucial role in analyzing gene expression data, such as that obtained from microarray or RNA-sequencing experiments. For CAP-23, these analyses can reveal:

Differential Expression: Identifying the conditions under which the expression of the CAP-23 gene is up- or down-regulated.

Co-expression Networks: Identifying other genes whose expression levels are correlated with CAP-23 across different conditions. nih.gov This can suggest functional relationships.

Promoter Analysis: Computational tools can be used to analyze the promoter region of the CAP-23 gene to identify potential transcription factor binding sites, providing insights into its transcriptional regulation. cage-seq.compnas.org

Databases like the Gene Expression Omnibus (GEO) and tools like CAP-RNAseq provide resources and platforms for these analyses. mdpi.comnih.gov

Table of Predicted Structural and Functional Features of CAP-23:

FeaturePredicted CharacteristicBioinformatics Tool/Approach
3D Structure Similar to GAP-43 foldHomology Modeling (e.g., SWISS-MODEL, I-TASSER)
PKC Phosphorylation Site Serine-6Sequence Analysis (e.g., Prosite scan)
Calmodulin Binding Dependent on myristoylation and Ca2+Molecular Docking & Dynamics
Interaction Partners Protein Kinase C, CalmodulinProtein-Protein Interaction Databases (e.g., STRING, BioGRID)
Cellular Localization Particle-bound cytosolicSequence-based prediction tools (e.g., PSORT)

Future Directions and Outstanding Questions in Cap 23 Protein Research

Unexplored Functional Aspects in Other Physiological Systems

Initially identified in the brain, the function of CAP-23 in other physiological systems is an area ripe for investigation. embopress.orgnih.gov While its expression is predominantly neural, it is also found in various tissues during early embryonic development. nih.gov Future research could explore its potential roles in processes such as organogenesis, cell differentiation, and tissue repair outside of the nervous system. Investigating its expression and function in non-neural motile cells could also reveal novel mechanisms of cellular motility and cytoskeletal regulation.

Identification of Upstream Regulators and Downstream Effectors

The signaling pathways that govern CAP-23 expression and activity are not fully understood. While Protein Kinase C (PKC) is a known upstream regulator that phosphorylates CAP-23, other kinases or signaling molecules may also be involved. researchgate.net Identifying these additional upstream regulators will be crucial for a complete understanding of how CAP-23 function is modulated in response to various cellular signals.

On the other end of the signaling cascade, the downstream effectors of CAP-23, beyond its interaction with the actin cytoskeleton and calmodulin, remain largely unknown. nih.govresearchgate.net Research aimed at identifying proteins that interact with CAP-23 will be critical to unraveling the full extent of its cellular functions. This could involve techniques such as co-immunoprecipitation followed by mass spectrometry to identify binding partners. For example, the adapter protein Crk has been shown to regulate the actin cytoskeleton by interacting with various downstream effectors, suggesting a potential avenue for investigation into similar interactions for CAP-23. molbiolcell.org

Deciphering the Full Scope of its Role in Anatomical and Synaptic Plasticity

CAP-23 is recognized as a key player in anatomical and synaptic plasticity. nih.govnih.gov It is involved in nerve sprouting and neurite outgrowth, processes fundamental to the development and adaptation of the nervous system. nih.govnih.gov However, the precise molecular mechanisms through which CAP-23 influences these events are still being unraveled.

Future studies should aim to dissect the specific contributions of CAP-23 to different forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). biorxiv.org Investigating how CAP-23 interacts with other proteins involved in synaptic remodeling, such as Growth-Associated Protein 43 (GAP-43), will provide a more comprehensive picture of its role in shaping neural circuits. nih.govnih.gov For instance, studies on SNAP-23 have shown its selective importance for synaptic plasticity and spatial memory, highlighting the need for similar detailed investigations into CAP-23's specific roles. biorxiv.org

Investigation of Differential Functions of CAP-23 Protein Variants or Isoforms

The existence and functional significance of different this compound variants or isoforms have not been extensively studied. Alternative splicing is a common mechanism that generates protein diversity from a single gene, and it is plausible that different isoforms of CAP-23 exist with distinct functions or expression patterns. wikipedia.org

Future research should focus on identifying potential CAP-23 splice variants and characterizing their unique properties. This could involve analyzing RNA sequencing data from various tissues and developmental stages. Once identified, the functional differences between these isoforms in terms of their subcellular localization, binding partners, and effects on cytoskeletal dynamics and neuronal plasticity should be investigated. The study of protein isoforms is crucial as they can have different biological actions and be involved in various complex processes. researchgate.net

Translational Research Implications and Therapeutic Potential of Modulating this compound Activity (excluding clinical trials)

Given its role in nerve regeneration and plasticity, modulating CAP-23 activity presents a promising therapeutic avenue for a variety of neurological conditions. nih.govnih.gov Overexpression of CAP-23 has been shown to promote nerve sprouting, suggesting its potential to enhance recovery after nerve injury. nih.gov

Translational research should explore strategies to upregulate CAP-23 expression or enhance its function in the context of spinal cord injury, peripheral nerve damage, and neurodegenerative diseases. This could involve the development of small molecules or gene therapies that target the CAP-23 pathway. Furthermore, understanding the interplay between CAP-23 and other proteins, such as those in the ceramide/sphingomyelin pathway which are also implicated in cell survival and apoptosis, could open up new therapeutic strategies. nih.gov The potential for modulating CAP-23 activity is underscored by studies on other proteins where modulation has shown therapeutic efficacy. mdpi.com

Q & A

Q. What experimental methods are used to identify and localize CAP-23 in embryonic tissues?

CAP-23 is detected using monoclonal antibodies (e.g., 15C1) in immunohistochemistry and immunofluorescence assays. In embryonic chick and rat tissues, its subcellular localization is confirmed via cell fractionation and electrophoretic analysis, revealing its association with cytosolic particles and subplasmalemmal regions. Developmental studies in chick embryos (E2–E4) employ tissue-specific staining to track its progressive restriction to organs like the nervous system and intestines . Western blotting with species-specific antibodies validates its migration behavior and cross-reactivity between chick and rat homologs .

Q. How does the expression pattern of CAP-23 vary during vertebrate development?

CAP-23 is ubiquitously expressed in early embryos (e.g., E2 chick embryos) but declines in a tissue-specific manner. For example:

  • In the chick nervous system, CAP-23 remains detectable until birth, whereas it disappears in limb buds and liver during mid-development .
  • Rat homologs (e.g., NAP-22) show similar developmental downregulation, with 65% sequence similarity to chick CAP-23 .
    This spatiotemporal regulation suggests roles in cellular differentiation rather than tissue growth, as its disappearance precedes organ maturation .

Q. What biochemical properties distinguish CAP-23 from other cytosolic proteins?

  • Acidic pI : CAP-23 migrates anomalously in SDS-PAGE due to its acidic nature, a feature shared with its rat homolog NAP-22 .
  • Post-translational modifications : CAP-23 is phosphorylated by protein kinase C (PKC), a property confirmed via in vitro kinase assays .
  • Membrane association : Despite being cytosolic, CAP-23 binds to plasma membranes via lipid modifications, as shown in subcellular fractionation studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the synergistic effects of CAP-23 and GAP-43 in axonal regeneration?

  • Combinatorial overexpression : Transgenic mice co-expressing CAP-23 and GAP-43 in CNS neurons can be generated using viral vectors or Cre-lox systems. Axonal regrowth is assessed post-spinal cord injury via:
    • Peripheral nerve grafts : Implanting sciatic nerve segments into spinal lesions to create growth-permissive environments .
    • Immunohistochemistry : Staining for axonal markers (e.g., β-III-tubulin) to quantify regenerating axons traversing grafted nerves .
  • Functional assays : Electrophysiological tests (e.g., compound muscle action potentials) validate synaptic reconnection .

Q. What strategies are recommended for resolving contradictory data on CAP-23’s efficacy in promoting nerve growth when used individually versus in combination?

  • Dose-response studies : Titrate CAP-23 and GAP-43 expression levels (e.g., using inducible promoters) to identify thresholds for synergistic effects .
  • Pathway inhibition : Block PKC or other downstream targets (e.g., calmodulin) to determine if phosphorylation is required for synergy .
  • Single-cell RNA sequencing : Profile transcriptional changes in neurons expressing CAP-23 alone versus CAP-23/GAP-43 to identify co-regulated pathways .

Q. What methodological considerations are critical when analyzing CAP-23’s interaction with protein kinase C-mediated signaling pathways?

  • Kinase assays : Use purified PKC and radiolabeled ATP to confirm phosphorylation of CAP-23/NAP-22 in vitro .
  • Site-directed mutagenesis : Mutate putative PKC phosphorylation sites (e.g., serine residues) to assess functional impacts on membrane binding or axonal growth .
  • Live-cell imaging : Track CAP-23 localization in neurons before/after PKC activation using GFP-tagged constructs .

Data Contradictions and Validation

Q. How should researchers address discrepancies in CAP-23’s reported roles across species or developmental stages?

  • Phylogenetic analysis : Compare CAP-23 sequences (e.g., chick, rat, human BASP1) to identify conserved functional domains. For example, the N-terminal myristoylation site is critical for membrane association and is conserved in vertebrates .
  • Cross-species antibody validation : Test anti-CAP-23 antibodies (e.g., 15C1) against recombinant proteins from multiple species to confirm specificity .
  • Conditional knockout models : Generate tissue-specific CAP-23/BASP1 knockouts in mice to isolate developmental versus regenerative roles .

Methodological Resources

Key Technique Application Reference
ImmunohistochemistryDevelopmental localization
Genetic engineering (transgenic mice)Axonal regeneration studies
Protein kinase C assaysPhosphorylation analysis
Homology modelingCross-species functional analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.